molecular formula C14H18N2O3S B1419006 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione CAS No. 1157388-84-5

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione

Cat. No.: B1419006
CAS No.: 1157388-84-5
M. Wt: 294.37 g/mol
InChI Key: MIWAFDZAFVESPE-UHFFFAOYSA-N
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Description

This compound is an impurity of Cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroquinoline ring attached to a thiane ring via an amino group . The tetrahydroquinoline ring carries an oxo group at the 2-position .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 294.37 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), including compounds structurally similar to "4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione", have been extensively studied for their potential therapeutic applications. These compounds have been identified as 'privileged scaffolds' in drug discovery, initially known for their neurotoxicity but later found to have protective effects against Parkinsonism in mammals. The US FDA approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas underscores the significant potential of THIQ derivatives in anticancer drug discovery. Moreover, these compounds have shown promising activity against various infectious diseases such as malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, and are being investigated for their novel mechanisms of action in various therapeutic areas, including cancer and central nervous system disorders (Singh & Shah, 2017).

Antimalarial Applications

The structural analogs of "this compound" have been explored for antimalarial activities. Compounds like chloroquine, a 4-aminoquinoline, have been repositioned for managing various infectious and noninfectious diseases due to their biochemical properties. Novel compounds based on the chloroquine scaffold have been patented, highlighting the continuous interest in 4-aminoquinolines for therapeutic applications beyond their traditional use in malaria treatment (Njaria et al., 2015).

Anti-HSV and CNS Applications

Studies have also identified 4-oxo-dihydroquinolines, structurally related to the queried compound, as new anti-HSV drugs with good oral bioavailability and plasma clearance. These compounds inhibit both the DNA polymerase of HSV and virus replication in cells, demonstrating their potential as antiviral agents. Additionally, certain derivatives have shown promise in modulating central and peripheral nervous system activities, suggesting their application in treating neurological disorders (Zhang Yi-zh, 2006).

Properties

IUPAC Name

6-[(1,1-dioxothian-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c17-14-4-1-10-9-12(2-3-13(10)16-14)15-11-5-7-20(18,19)8-6-11/h2-3,9,11,15H,1,4-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWAFDZAFVESPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC2=CC3=C(C=C2)NC(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione
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4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione
Reactant of Route 6
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4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione

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